4-Bromo-1-(3-hydroxypropyl)pyrazole

Catalog No.
S691608
CAS No.
925180-06-9
M.F
C6H9BrN2O
M. Wt
205.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1-(3-hydroxypropyl)pyrazole

CAS Number

925180-06-9

Product Name

4-Bromo-1-(3-hydroxypropyl)pyrazole

IUPAC Name

3-(4-bromopyrazol-1-yl)propan-1-ol

Molecular Formula

C6H9BrN2O

Molecular Weight

205.05 g/mol

InChI

InChI=1S/C6H9BrN2O/c7-6-4-8-9(5-6)2-1-3-10/h4-5,10H,1-3H2

InChI Key

YQLRCJHEXNYUIH-UHFFFAOYSA-N

SMILES

C1=C(C=NN1CCCO)Br

Canonical SMILES

C1=C(C=NN1CCCO)Br

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Biological Screening

4-Bromo-1-(3-hydroxypropyl)pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The structure of 4-Bromo-1-(3-hydroxypropyl)pyrazole features a bromine atom attached to the fourth carbon of the pyrazole ring and a hydroxypropyl group at the first position. This compound can be represented by the molecular formula C₇H₈BrN₂O and has a molecular weight of approximately 218.05 g/mol.

The presence of both bromine and hydroxyl functional groups in its structure contributes to its unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and agricultural science.

Due to its functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds. For example, treatment with amines can yield substituted amine derivatives.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance the compound's solubility and bioactivity.
  • Dehydration Reactions: Under acidic conditions, the hydroxyl group may undergo dehydration to form an alkene or ether, modifying its reactivity.
  • Reduction Reactions: The compound can also be subjected to reduction reactions that convert the carbonyl or other reducible groups into alcohols or alkanes.

Research indicates that 4-Bromo-1-(3-hydroxypropyl)pyrazole exhibits various biological activities. It has shown potential as an anti-inflammatory agent and has been studied for its effects on different biological pathways. Some key findings include:

  • Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, suggesting potential protective effects against oxidative stress.
  • Antimicrobial Properties: Preliminary studies have indicated that 4-Bromo-1-(3-hydroxypropyl)pyrazole possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies.
  • Enzyme Inhibition: It has been observed to inhibit specific enzymes involved in inflammatory processes, which could lead to therapeutic applications in treating inflammatory diseases.

The synthesis of 4-Bromo-1-(3-hydroxypropyl)pyrazole can be achieved through several methods:

  • Bromination of Pyrazole Derivatives: Starting from 1-(3-hydroxypropyl)pyrazole, bromination can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the fourth position.
  • Hydroxyalkylation: The hydroxypropyl group can be introduced via alkylation reactions involving appropriate hydroxyalkyl halides and pyrazole derivatives.
  • One-Pot Synthesis: A more efficient approach involves a one-pot reaction where pyrazole is reacted with a brominating agent and hydroxyalkylating agent simultaneously, streamlining the synthesis process.

Each method may vary in yield and purity depending on reaction conditions and reagents used.

4-Bromo-1-(3-hydroxypropyl)pyrazole has several potential applications:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound for developing new anti-inflammatory and antimicrobial drugs.
  • Agricultural Chemistry: The compound may serve as a pesticide or herbicide due to its antimicrobial properties, contributing to crop protection strategies.
  • Chemical Research: Its unique structure makes it valuable in studying structure-activity relationships in medicinal chemistry.

Interaction studies involving 4-Bromo-1-(3-hydroxypropyl)pyrazole have focused on its binding affinity with various biological targets:

  • Protein Binding Studies: Research has shown that this compound interacts with specific proteins involved in inflammatory pathways, indicating potential therapeutic targets for drug design.
  • Metabolic Studies: Investigations into how this compound is metabolized in biological systems have provided insights into its pharmacokinetics and potential side effects.

These studies are crucial for understanding how 4-Bromo-1-(3-hydroxypropyl)pyrazole can be effectively utilized in therapeutic contexts.

Several compounds share structural similarities with 4-Bromo-1-(3-hydroxypropyl)pyrazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Hydroxy-2-pyrazolinesContains hydroxyl group but lacks bromineMore polar; potential for different bioactivity
4-MethylpyrazoleMethyl group instead of bromineLess reactive; often used as an intermediate
5-Amino-1H-pyrazoleAmino group at position fiveExhibits different biological activities
3-Hydroxy-pyrazoleHydroxyl group at position threeLess sterically hindered; different reactivity

These compounds highlight the uniqueness of 4-Bromo-1-(3-hydroxypropyl)pyrazole due to its specific substitution pattern and functional groups, which contribute to its distinct biological properties and reactivity patterns.

XLogP3

0.5

Wikipedia

3-(4-Bromo-1H-pyrazol-1-yl)propan-1-ol

Dates

Modify: 2023-08-15

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